![molecular formula C22H17NO4 B13126158 1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione CAS No. 675817-96-6](/img/structure/B13126158.png)
1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione is an anthracene derivative known for its unique chemical structure and properties. This compound is part of a broader class of anthraquinones, which are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry .
準備方法
The synthesis of 1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases under inert atmospheres. Industrial production methods may include gas-phase oxidation or liquid-phase oxidation, where the compound is synthesized through controlled oxidation processes using specific catalysts and reaction conditions .
化学反応の分析
1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .
科学的研究の応用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it has been studied for its potential antimicrobial and anti-inflammatory properties. In medicine, anthraquinone derivatives, including this compound, are explored for their anticancer activities due to their ability to interact with DNA and inhibit topoisomerase enzymes .
作用機序
The mechanism of action of 1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. It can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. By binding to these enzymes, the compound can prevent the unwinding of DNA, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
類似化合物との比較
Similar compounds to 1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione include other anthraquinone derivatives such as 9,10-anthraquinone and 1,8-dihydroxyanthraquinone. These compounds share similar structural features but differ in their substituent groups, which can significantly affect their chemical properties and biological activities. For example, 9,10-anthraquinone is widely used in the dye industry, while 1,8-dihydroxyanthraquinone has notable anticancer properties .
特性
CAS番号 |
675817-96-6 |
|---|---|
分子式 |
C22H17NO4 |
分子量 |
359.4 g/mol |
IUPAC名 |
1-hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO4/c1-12(24)13-5-4-6-14(11-13)23-17-9-10-18(25)20-19(17)21(26)15-7-2-3-8-16(15)22(20)27/h2-12,23-25H,1H3 |
InChIキー |
VNODEUPBKIOFLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



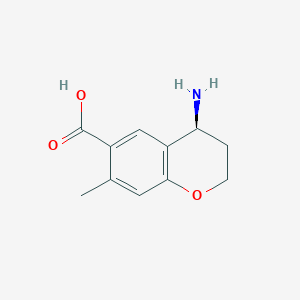
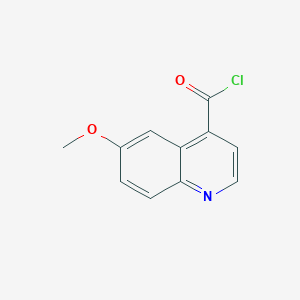

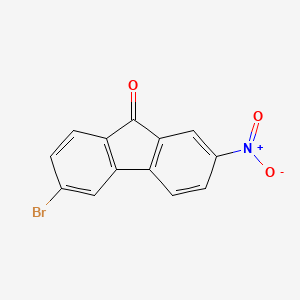

![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)

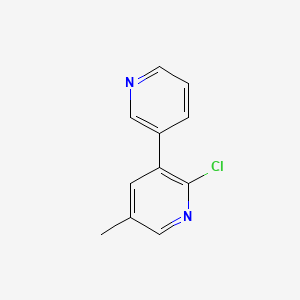
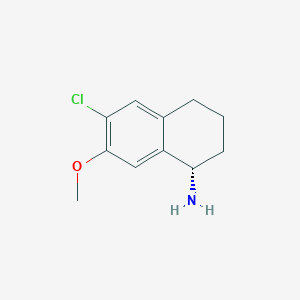
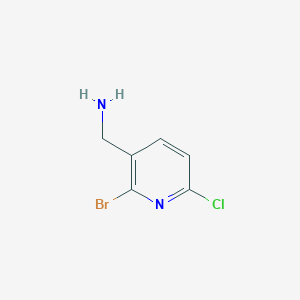
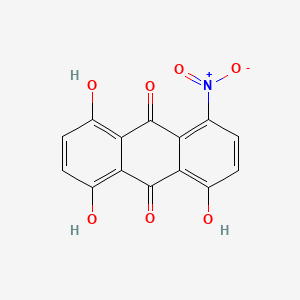
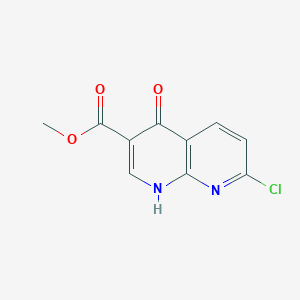
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
